molecular formula C22H15FN2O2 B2368093 N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 955732-25-9

N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No.: B2368093
CAS No.: 955732-25-9
M. Wt: 358.372
InChI Key: RZQQSYFWYUQUNV-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a complex organic compound that features a biphenyl group, a fluorophenyl group, and an oxazole ring

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the biphenyl and fluorophenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: Introduction of the biphenyl and fluorophenyl groups using palladium-catalyzed coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The biphenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-fluorophenyl)[1,1’-biphenyl]-4-carboxamide
  • N-(2-Fluorophenyl)biphenyl-4-carboxamide

Uniqueness

N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is unique due to its specific combination of biphenyl, fluorophenyl, and oxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-phenylphenyl)-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-17-12-10-16(11-13-17)20-14-24-22(27-20)21(26)25-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-14H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQSYFWYUQUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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